molecular formula C25H21F2N3O3S B2710998 2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 866341-06-2

2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2710998
CAS No.: 866341-06-2
M. Wt: 481.52
InChI Key: YWFBNKGZGDXAKX-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole-based acetamide featuring a 3,4-dimethoxyphenyl group at the 4-position of the imidazole ring, a 4-fluorophenyl group at the 1-position, and a sulfanyl-linked acetamide moiety at the 2-position.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O3S/c1-32-22-12-3-16(13-23(22)33-2)21-14-30(20-10-6-18(27)7-11-20)25(29-21)34-15-24(31)28-19-8-4-17(26)5-9-19/h3-14H,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFBNKGZGDXAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include halogenated precursors, thiols, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The compound’s overall effect is determined by its ability to interact with multiple pathways and targets within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules, emphasizing substituent effects, conformational flexibility, and implications for physicochemical or biological properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Notable Data References
Target Compound : 2-{[4-(3,4-Dimethoxyphenyl)-1-(4-Fluorophenyl)-1H-Imidazol-2-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide - 3,4-Dimethoxyphenyl (electron-donating)
- Dual 4-fluorophenyl groups
- Sulfanyl bridge
- Planar imidazole core
- Potential for hydrogen bonding via acetamide and methoxy groups
No direct crystallographic data provided; inferred stability from analogs
N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}acetamide Dihydrate - 4-Fluorophenyl
- Methylsulfinyl (chiral)
- Pyridyl-acetamide
- Dihedral angle: 24.9° between imidazole and pyridyl rings
- Intermolecular O–H⋯O/N hydrogen bonds
High crystallographic precision (R factor = 0.046); enantiomer-dependent activity
N-[4-[[2-[(4-Chlorophenyl)Methylsulfanyl]-4,5-Dihydroimidazol-1-yl]Sulfonyl]Phenyl]Acetamide - 4-Chlorophenyl
- Methylsulfanyl
- Sulfonyl linker
- Reduced aromaticity (4,5-dihydroimidazole)
- Enhanced solubility via sulfonyl group
CAS No. 868217-37-2; ZINC2711532 (screening library entry)
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide - 3,4-Dichlorophenyl
- Pyrazolone ring
- Three conformers in asymmetric unit
- Dihedral angles: 44.5°–77.5° between aryl rings
R₂²(10) hydrogen-bonded dimers; structural mimicry of benzylpenicillin

Substituent Effects on Bioactivity and Solubility

  • Fluorophenyl vs. Chlorophenyl Groups : The target compound’s 4-fluorophenyl groups enhance metabolic stability and membrane permeability compared to chlorophenyl analogs, which may exhibit stronger hydrophobic interactions but higher lipophilicity .
  • Sulfanyl vs. Chiral sulfoxides (e.g., ) show enantiomer-specific pharmacokinetics, a consideration if the target compound is derivatized .
  • Methoxy vs.

Conformational Flexibility and Crystallography

  • The dihedral angles between heterocyclic and aryl rings in analogs (e.g., 24.9° in ) suggest moderate conformational rigidity, which may influence target binding. The target compound’s dimethoxyphenyl group likely induces greater torsional strain than dichlorophenyl derivatives (), affecting crystal packing and solubility .
  • highlights multiple conformers in the asymmetric unit for dichlorophenyl acetamide, underscoring the role of steric bulk (e.g., methoxy groups) in conformational diversity .

Biological Activity

The compound “2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide” is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.

  • Molecular Formula : C25H20F3N3O3S
  • Molecular Weight : 499.51 g/mol
  • LogP : 5.4065 (indicating lipophilicity)
  • Hydrogen Bond Donors/Acceptors : 1/6

Pharmacological Profile

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with imidazole and thiazole moieties often exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines. In particular, studies have demonstrated that modifications in the phenyl ring can enhance cytotoxicity, with IC50 values reported as low as 1.61 µg/mL for related compounds .

2. Antimicrobial Activity

The presence of sulfur and nitrogen heterocycles in the structure suggests potential antimicrobial properties. Compounds with similar structures have been reported to possess activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin by up to 16 times .

3. GABA-A Receptor Modulation

Recent studies have identified imidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor. The target compound may exhibit similar properties, enhancing GABAergic transmission and potentially offering therapeutic benefits in anxiety and seizure disorders .

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely linked to its structural components:

Structural FeatureImpact on Activity
Imidazole Ring Essential for receptor binding and modulation
Dimethoxyphenyl Group Enhances lipophilicity and bioavailability
Fluorophenyl Substituent Increases metabolic stability and potency
Thioether Linkage Contributes to overall reactivity and interaction with biological targets

Case Studies

Several studies have investigated compounds structurally related to the target molecule:

  • Study A : A series of imidazole derivatives were tested against cancer cell lines, revealing that modifications at the 4-position of the phenyl ring significantly increased cytotoxicity.
  • Study B : The antimicrobial efficacy of thiazole derivatives demonstrated that electron-donating groups on the phenyl ring enhanced activity against resistant bacterial strains.
  • Study C : Molecular docking studies indicated that specific conformations of the imidazole ring are crucial for binding to the GABA-A receptor, suggesting a pathway for designing more effective PAMs.

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